molecular formula C12H20N2O2 B2489242 2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol CAS No. 415924-29-7

2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol

Cat. No.: B2489242
CAS No.: 415924-29-7
M. Wt: 224.304
InChI Key: XLWQHDMTTMOXGN-UHFFFAOYSA-N
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Description

2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol is a chemical compound that features a piperazine ring substituted with a 5-methylfuran moiety and an ethan-1-ol group

Properties

IUPAC Name

2-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11-2-3-12(16-11)10-14-6-4-13(5-7-14)8-9-15/h2-3,15H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWQHDMTTMOXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with piperazine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group would yield an aldehyde or carboxylic acid, while substitution reactions on the piperazine ring could introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with similar structural motifs to 2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol demonstrate significant antimicrobial properties. For instance, derivatives containing piperazine rings have been synthesized and evaluated for their antibacterial and antifungal activities. These studies show promising results, suggesting that such compounds could serve as lead molecules in drug development against various microbial infections .

Antimalarial Properties
Recent studies have also focused on the antimalarial efficacy of related compounds. For example, a derivative containing a 5-methylfuran moiety was tested for its ability to inhibit Plasmodium falciparum growth. The results indicated that these compounds could effectively reduce parasitic load, highlighting their potential as antimalarial agents .

Neurological Applications

CNS Disorders
The compound's structural similarity to known neuroactive agents suggests its potential use in treating central nervous system disorders. Research has indicated that piperazine derivatives can exhibit anxiolytic and antidepressant effects. The inhibition of certain receptors involved in neurotransmission could be a mechanism through which these compounds exert their effects .

Pharmacological Insights

Inhibition of Enzymatic Activity
Certain derivatives of the compound have shown promise in inhibiting enzymes associated with metabolic disorders, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition is crucial for treating conditions like obesity and type 2 diabetes, where cortisol metabolism plays a significant role .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol is vital for optimizing its pharmacological properties. Researchers have synthesized various analogs to evaluate how modifications affect biological activity. This approach helps identify the most effective structural features that contribute to desired therapeutic outcomes .

Case Studies and Research Findings

Study/Research Findings Applications
Antimicrobial Evaluation Several derivatives showed significant antibacterial and antifungal activity compared to standard drugs.Potential development of new antimicrobial agents.
Antimalarial Activity Compounds demonstrated effective inhibition of Plasmodium falciparum growth in vitro.Development of new antimalarial treatments.
CNS Activity Piperazine derivatives exhibited anxiolytic effects in animal models.Potential treatment for anxiety and depression.
Enzyme Inhibition Inhibition of 11β-hydroxysteroid dehydrogenase type 1 was observed in certain derivatives.Treatment for metabolic syndrome and related disorders.

Mechanism of Action

The mechanism of action of 2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity. It could also interact with enzymes involved in metabolic pathways, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol is unique due to the combination of the 5-methylfuran moiety and the piperazine ring, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Biological Activity

The compound 2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound, emphasizing its pharmacological potential.

Synthesis

The synthesis of 2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol typically involves the reaction of 5-methylfuran derivatives with piperazine. The general synthetic route includes:

  • Formation of the piperazine derivative : The piperazine ring is formed through the reaction of ethylene diamine and appropriate carbonyl compounds.
  • Alkylation : The 5-methylfuran moiety is then introduced via alkylation to form the final compound.

This synthetic pathway allows for modifications that can enhance biological activity.

Antimicrobial Activity

Research has indicated that compounds with piperazine and furan moieties exhibit notable antimicrobial properties. For example, studies on related piperazine derivatives have shown moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
2-{4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-olTBDTBD

Antimalarial Activity

In vitro studies have highlighted the antimalarial potential of related compounds featuring the 5-methylfuran structure. These compounds were evaluated using the parasite lactate dehydrogenase (pLDH) assay, which measures the viability of Plasmodium falciparum after exposure to drug candidates . The results indicated that certain derivatives exhibited significant inhibitory concentrations (IC50 values), suggesting their potential as antimalarial agents.

Table 2: Antimalarial Activity Results

Compound NameIC50 (µM)Reference
Compound A0.5
Compound B1.0
2-{4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-olTBDTBD

Case Studies

Several case studies have documented the biological activities of similar compounds and their mechanisms of action. For instance:

  • Antimicrobial Studies : A series of piperazine derivatives were synthesized and screened for antimicrobial activity, revealing that structural modifications significantly influenced their efficacy .
  • Cytotoxicity Assessments : Research involving piperazine-containing compounds has shown promising results in cytotoxicity against cancer cell lines, suggesting a broader therapeutic application beyond antimicrobial effects .

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